Product packaging for 4-Hydroxy-3,5-diiodobenzohydrazide(Cat. No.:CAS No. 89011-17-6)

4-Hydroxy-3,5-diiodobenzohydrazide

Cat. No.: B3058341
CAS No.: 89011-17-6
M. Wt: 403.94 g/mol
InChI Key: VTEWBWJTYCPLPR-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzohydrazide is a specialized iodinated benzohydrazide compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical scaffold is recognized for its dual antimicrobial and cytotoxic properties, making it a valuable precursor for developing novel therapeutic agents. The core research value of this compound lies in its demonstrated bioactivity against challenging pathogens. Studies on closely related iodinated benzohydrazide-hydrazones have revealed potent antibacterial efficacy against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 7.81 µM . Additionally, certain derivatives show promising antifungal activity against human pathogenic fungi at MIC values ≥1.95 µM . The molecular architecture of this compound, particularly the 3,5-diiodosalicylidene scaffold, is directly linked to these enhanced antimicrobial properties . In oncology research, hydrazide-hydrazones of dihydroxybenzoic acid have shown remarkable antiproliferative activity across various human cancer cell lines. Specifically, compound 18 (2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide) has exhibited significant activity against MRSA with MIC = 3.91 µg/mL . Furthermore, structural analogues with nitroaryl substituents have demonstrated exceptional cytotoxicity, with one study reporting an IC50 value of 0.77 µM against LN-229 glioblastoma cells, indicating high selectivity toward cancer cell lines . The presence of electron-withdrawing groups such as iodine atoms appears to potentiate these biological activities . Researchers utilize this compound as a key synthetic intermediate for developing: antimicrobial agents targeting drug-resistant bacterial and fungal strains; anticancer candidates for various malignancies including glioblastoma, renal carcinoma, and hepatocellular carcinoma; and molecular scaffolds for structure-activity relationship studies in drug discovery programs. The compound serves as a versatile building block for synthesizing hydrazide-hydrazones and 1,2-diacylhydrazines with tunable biological properties . Handling Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate personal protective equipment when handling this compound. Research Applications: Antimicrobial discovery programs, Anticancer drug development, Chemical biology and mechanism of action studies, Medicinal chemistry and structure-activity relationship (SAR) investigations, Pharmaceutical intermediate synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6I2N2O2 B3058341 4-Hydroxy-3,5-diiodobenzohydrazide CAS No. 89011-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-diiodobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEWBWJTYCPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522202
Record name 4-Hydroxy-3,5-diiodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89011-17-6
Record name 4-Hydroxy-3,5-diiodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3,5 Diiodobenzohydrazide

Synthetic Pathways to 4-Hydroxy-3,5-diiodobenzohydrazide

The synthesis of this compound is typically achieved through multi-step processes starting from commercially available precursors. These methods are well-established and ensure a high purity of the final product.

The most common and traditional route for synthesizing this compound involves a sequence of reactions starting from 4-hydroxybenzoic acid. This pathway can be summarized in three main steps: electrophilic iodination, esterification, and hydrazinolysis.

Iodination of 4-Hydroxybenzoic Acid: The first step is the di-iodination of 4-hydroxybenzoic acid to produce 3,5-diiodo-4-hydroxybenzoic acid. This is an electrophilic aromatic substitution reaction. A typical procedure involves treating 4-hydroxybenzoic acid with iodine monochloride (ICl) in an acidic medium, such as a sulfuric acid solution. The reaction is generally heated to drive it to completion, yielding the di-iodinated product as a precipitate which can be purified by washing. chemicalbook.com

Esterification: The resulting 3,5-diiodo-4-hydroxybenzoic acid is then converted into its corresponding ester, for example, a methyl or ethyl ester. This is often achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst. This step makes the carboxyl group more reactive for the subsequent reaction.

Hydrazinolysis: The final step is the conversion of the ester to the desired hydrazide. This is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). vjs.ac.vnmdpi.com The reaction mixture, typically in an alcohol solvent like ethanol, is heated under reflux for several hours. mdpi.com The nucleophilic attack of the hydrazine on the ester's carbonyl carbon results in the displacement of the alkoxy group and the formation of this compound.

Table 1: Summary of Precursor-Based Synthesis

StepReactionReagents and ConditionsProduct
1Electrophilic Iodination4-hydroxybenzoic acid, Iodine monochloride, H₂SO₄, Heat3,5-diiodo-4-hydroxybenzoic acid
2Esterification3,5-diiodo-4-hydroxybenzoic acid, Alcohol (e.g., MeOH), Acid catalyst, RefluxMethyl 3,5-diiodo-4-hydroxybenzoate
3HydrazinolysisMethyl 3,5-diiodo-4-hydroxybenzoate, Hydrazine hydrate, Ethanol, RefluxThis compound

While the traditional multi-step synthesis is robust, the field of organic synthesis continually seeks more efficient methodologies. For the synthesis of hydrazides and their derivatives, advanced strategies such as microwave-assisted synthesis have been explored. vjs.ac.vn Although specific literature detailing microwave-assisted synthesis for this compound itself is not prominent, this technique has been successfully applied to the hydrazinolysis step for other aromatic esters and for the subsequent derivatization of hydrazides. vjs.ac.vn Such methods can significantly reduce reaction times and potentially increase yields, offering a more efficient alternative to conventional heating.

Derivatization and Analog Synthesis from this compound

The presence of the reactive hydrazide moiety (-CONHNH₂) and the phenolic hydroxyl group makes this compound a versatile starting material for creating a diverse range of derivatives.

A primary and extensively studied transformation of this compound is its condensation with various aldehydes and ketones to form hydrazide-hydrazones. These compounds are characterized by the azomethine group (-NH-N=CH-). mdpi.com

The synthesis is typically a straightforward one-pot reaction. Equimolar amounts of this compound and an appropriate aldehyde are dissolved in a suitable solvent, such as methanol or ethanol, often with a catalytic amount of glacial acetic acid. mdpi.com The mixture is then heated under reflux for a period ranging from a few hours to overnight. mdpi.commdpi.com Alternatively, this condensation can be facilitated by microwave irradiation, which can shorten the reaction time to mere minutes. vjs.ac.vn The resulting hydrazone products often precipitate from the solution upon cooling and can be purified by recrystallization. mdpi.com A wide variety of aromatic and aliphatic aldehydes can be used in this reaction, allowing for the creation of a large library of hydrazone derivatives.

Table 2: Examples of Aldehyd Reactants for Hydrazone Synthesis

Aldehyde TypeExamplePotential Product
Substituted Benzaldehydes4-MethoxybenzaldehydeN'-[(4-methoxyphenyl)methylidene]-4-hydroxy-3,5-diiodobenzohydrazide
Hydroxy-substituted BenzaldehydesSalicylaldehyde (2-Hydroxybenzaldehyde)N'-[(2-hydroxyphenyl)methylidene]-4-hydroxy-3,5-diiodobenzohydrazide
Heterocyclic AldehydesPyridine-4-carboxaldehydeN'-[pyridin-4-ylmethylidene]-4-hydroxy-3,5-diiodobenzohydrazide

Another important chemical transformation of this compound is its conversion into 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). This is achieved by the acylation of the hydrazide nitrogen atoms. Typically, the hydrazide is treated with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct.

These 1,2-diacylhydrazine intermediates are valuable in their own right and are also key precursors for the synthesis of certain five-membered heterocycles. For instance, 1,2-diacylhydrazines can undergo cyclodehydration to form 1,3,4-oxadiazoles. rsc.org This transformation can be accomplished using various dehydrating agents, including phosphorus oxychloride, thionyl chloride, or more modern reagents like XtalFluor-E ([Et₂NSF₂]BF₄), which can provide better yields and milder reaction conditions. rsc.org

Beyond the formation of hydrazones and diacylhydrazines, the structure of this compound allows for other functionalization strategies targeting its different reactive sites.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring can be functionalized, for example, through Williamson ether synthesis to form ether derivatives. vjs.ac.vn This involves deprotonating the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Synthesis of Heterocyclic Compounds: The hydrazide-hydrazone derivatives discussed previously can serve as versatile intermediates for synthesizing a variety of heterocyclic systems. Depending on the reactants and conditions, they can be used to construct rings such as thiazoles, pyridines, and coumarins, which are of significant interest in medicinal chemistry. nih.gov

Derivatization for Analytical Purposes: Chemical derivatization can be employed to enhance the properties of the molecule for analytical detection, for instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Reagents that target hydroxyl groups, such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) or isonicotinoyl chloride (INC), could be used to modify the phenolic -OH group, potentially increasing ionization efficiency for more sensitive detection. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Benzohydrazide (B10538) Derivatives

The development of synthetic methodologies for benzohydrazide derivatives, a class of compounds significant for their biological and chemical applications, is increasingly guided by the principles of green chemistry. researchgate.netbiointerfaceresearch.com These principles aim to reduce or eliminate hazardous substances, improve energy efficiency, and minimize waste generation in chemical manufacturing and design. researchgate.netchemmethod.com For benzohydrazides, this involves a shift from conventional heating methods that are often energy-intensive to more sustainable alternatives like microwave irradiation and solvent-free reaction conditions. chemmethod.comhilarispublisher.com

A primary focus of green chemistry in this context is the reduction or complete elimination of volatile and toxic organic solvents. chemmethod.com Traditional methods for synthesizing benzohydrazides often require refluxing in solvents such as ethanol. chemmethod.comderpharmachemica.com Green approaches, however, have demonstrated successful synthesis under solvent-free conditions, often utilizing grinding techniques or microwave assistance. researchgate.netresearchgate.net For instance, grinding a carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature can produce the corresponding hydrazide directly, avoiding the need for solvents and simplifying the workup procedure. researchgate.net This solid-state method prevents the formation of diacyl hydrazide by-products due to the mild reaction conditions. researchgate.net

Another key principle is energy efficiency, which is prominently addressed through the use of microwave irradiation. hilarispublisher.com Microwave-assisted synthesis offers a significant advantage over conventional heating by delivering energy directly to the reacting molecules, which can lead to dramatic reductions in reaction times, increased product yields, and higher purity. chemmethod.comhilarispublisher.com Studies comparing conventional reflux methods with microwave irradiation for the synthesis of 4-hydroxybenzoic acid hydrazide and other derivatives have shown that microwave methods can reduce reaction times from hours to mere minutes. chemmethod.comresearchgate.net For example, the preparation of 4-hydroxybenzoic acid hydrazide via microwave took 3 minutes to achieve a 93% yield, whereas the conventional reflux method required 2 hours for a 65% yield. chemmethod.com Similarly, other researchers have reported completing syntheses of hydrazide derivatives in 2-8 minutes under microwave irradiation. fip.orgfip.org

The following table provides a comparative analysis of conventional versus green synthetic methods for preparing benzohydrazide derivatives, highlighting the improvements in efficiency and environmental impact.

Table 1: Comparison of Conventional and Green Synthetic Methods for Benzohydrazide Derivatives

ParameterConventional Method (Reflux)Green Method (Microwave Irradiation)Improvement
Reaction Time 6–9 hours researchgate.net60–200 seconds researchgate.net162-360 times less researchgate.net
Energy Consumption 6–9 KWh researchgate.net0.015–0.050 KWh researchgate.net180-400 times less researchgate.net
Overall Yield (%) ~65-77% chemmethod.comresearchgate.net~81-93% chemmethod.comresearchgate.netfip.org~13% increase researchgate.net
Solvent Usage Required (e.g., Ethanol) chemmethod.comOften solvent-free or reduced chemmethod.comresearchgate.netSignificant reduction/elimination
E-Factor (kg waste/kg product) 4.5 researchgate.net0.3 researchgate.net93.3% Reduction researchgate.net
Atom Economy (%) 62.3 researchgate.net79.1 researchgate.net16.8% Increase researchgate.net

The use of catalysts that are efficient and reusable is another cornerstone of green synthetic strategies. chemmethod.commdpi.com While some solvent-free methods require no catalyst at all, others employ mild and non-toxic catalysts like L-proline or acetic acid to facilitate the reaction under gentle conditions. mdpi.comrsc.org Furthermore, the principle of reducing unnecessary derivatization, such as the use of protecting groups, simplifies synthetic pathways, which in turn saves time, energy, and reduces waste. youtube.com By developing more selective reactions, the need for these additional steps can be minimized. youtube.com

Advanced Structural Characterization and Crystallographic Analysis

Spectroscopic Elucidation of 4-Hydroxy-3,5-diiodobenzohydrazide and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy helps in assigning the proton and carbon environments, Fourier Transform Infrared (FTIR) and Raman spectroscopy identify functional groups through their vibrational modes, and Mass Spectrometry (MS) confirms the molecular weight and aids in elucidating the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. In derivatives of 4-hydroxybenzohydrazide, the chemical shifts in ¹H NMR spectra provide significant structural information. For instance, in a related compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, the aldehydic proton appears far downfield, while the aromatic protons show distinct signals. chegg.com The hydroxyl proton signal is also characteristic. chegg.com For this compound, the aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The protons of the hydrazide moiety (-CONHNH₂) and the phenolic hydroxyl group (-OH) are exchangeable with deuterium (B1214612) oxide and exhibit characteristic chemical shifts.

The expected ¹H NMR chemical shifts are influenced by the electronic environment of the protons. The two iodine atoms, being electron-withdrawing, would deshield the aromatic protons, shifting their signal downfield. The hydrazide protons' chemical shifts can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Ar-H ~7.5 - 8.0 Singlet Symmetrical aromatic protons.
-OH ~9.0 - 10.0 Singlet (broad) Phenolic hydroxyl, exchangeable with D₂O.
-NH- ~9.5 - 10.5 Singlet (broad) Amide proton, exchangeable with D₂O.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the hydrazide group is typically observed in the range of 160-170 ppm. The aromatic carbons show distinct signals, with the carbons attached to the iodine atoms being significantly influenced by the halogen's electronegativity.

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key vibrational frequencies observed in related benzohydrazide (B10538) derivatives provide a basis for the analysis of this compound. For example, in derivatives of 4-hydroxy-3-methoxybenzaldehyde, characteristic peaks for O-H, N-H, C=O (amide I), and N-H bending (amide II) are observed. researchgate.net The presence of the heavy iodine atoms would also give rise to a characteristic low-frequency C-I stretching vibration.

Expected FTIR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretching 3200 - 3400 Strong, Broad
N-H Stretching (Amine) 3200 - 3300 Medium
N-H Stretching (Amide) 3100 - 3200 Medium
C=O Stretching (Amide I) 1640 - 1680 Strong
N-H Bending (Amide II) 1580 - 1620 Medium
C=C Aromatic Stretching 1450 - 1600 Medium to Strong
C-O Stretching (Phenolic) 1200 - 1300 Strong
C-N Stretching 1100 - 1200 Medium

The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak in FTIR may be strong in Raman, and vice versa. nih.govnih.gov

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of this compound. The technique also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₆I₂N₂O₂.

Upon ionization, the molecule will form a molecular ion (M⁺). The high-resolution mass spectrum would confirm the exact mass, which is calculated to be 389.8468 g/mol . The fragmentation of the molecular ion can proceed through several pathways, including the loss of the hydrazide group, cleavage of the C-N bond, and loss of iodine atoms. The fragmentation of related compounds, such as 4-hydroxy-3,5-diiodobenzoic acid, shows characteristic losses that can be extrapolated to the hydrazide. uni.lu

Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (calculated) Possible Neutral Loss
[C₇H₆I₂N₂O₂]⁺ 389.85 -
[C₇H₅I₂O₂]⁺ 374.84 -NH₂
[C₇H₄I₂O]⁺ 357.83 -NH₂NH
[C₆H₂I₂O]⁺ 343.82 -CO, -NH₂NH
[C₇H₅IN₂O₂]⁺ 263.95 -I

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While specific crystallographic data for this compound is not widely published, related organic molecules often crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govnih.gov The space group, which describes the symmetry elements of the crystal, would be determined from the diffraction data. For example, a related hydrazone derivative was found to crystallize in the triclinic system with space group P-1. nih.gov The specific crystal system and space group for this compound would be determined by a detailed analysis of its single-crystal X-ray diffraction pattern.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, -OH, -NH₂). These functional groups can form strong hydrogen bonds, leading to the formation of complex one-, two-, or three-dimensional networks.

In similar structures, such as derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde, extensive hydrogen bonding involving hydroxyl and methoxy (B1213986) groups has been observed. nih.gov For this compound, the following hydrogen bonding interactions are anticipated:

N-H···O=C: A common and strong interaction forming chains or dimers of molecules.

O-H···O=C: The phenolic hydroxyl group can act as a donor to the carbonyl oxygen of a neighboring molecule.

N-H···N: The hydrazide moieties can interact with each other.

O-H···N: The phenolic hydroxyl can also donate a hydrogen bond to the nitrogen of the hydrazide group.

In addition to hydrogen bonding, other intermolecular forces such as π-π stacking between the aromatic rings and halogen bonding involving the iodine atoms could also play a role in stabilizing the crystal structure. The analysis of these interactions provides insight into the solid-state properties of the compound. mdpi.com

Hirshfeld Surface Analysis and Energy Framework Calculations

Following the Hirshfeld surface analysis, energy framework calculations are typically performed to quantify the energetic landscape of the crystal structure. This computational tool calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs within the crystal, providing a visual representation of the strength and topology of the interaction energies through energy framework diagrams. This analysis is crucial for understanding the stability of the crystal lattice and the dominant forces governing the supramolecular assembly.

Without the foundational crystallographic data for this compound, these analyses remain speculative. The scientific community awaits the successful crystallization and structural elucidation of this compound to enable these advanced computational studies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in characterizing 4-Hydroxy-3,5-diiodobenzohydrazide.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

Studies have shown that the energy gap between HOMO and LUMO can indicate the bioactivity of a molecule, with a lower gap often corresponding to higher bioactivity. researchgate.net For a related Schiff base, the calculated HOMO and LUMO energy values were -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV. nih.gov This small gap suggests that the molecule has high chemical reactivity, polarizability, and potential biological activity. nih.gov The distribution of these frontier orbitals is also key, with the HOMO and LUMO often localized over different parts of the molecule, indicating regions of electron donation and acceptance.

The electronic properties of similar triarylamine molecules have been tuned by altering functional groups, which significantly affects the HOMO energy levels while leaving the LUMO energies relatively constant. scispace.com This demonstrates the potential to modify the electronic characteristics of such compounds for specific applications.

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterValueReference
HOMO Energy-0.26751 eV nih.gov
LUMO Energy-0.18094 eV nih.gov
Energy Gap (ΔE)-0.08657 eV nih.gov

Note: Data is for a related Schiff base compound and is illustrative of the types of parameters calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a similar Schiff base, the MEP surface indicated that the negative potential sites are concentrated around electronegative atoms, while the positive potential is located around hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a vital role in how a molecule interacts with biological targets. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability. grafiati.com NBO analysis can reveal the percentage of Lewis and non-Lewis character in a molecule's electronic structure. For a related compound, NBO analysis showed it to have 97.42% Lewis and 2.58% non-Lewis structure. nih.gov

Natural Population Analysis (NPA) is used to calculate the distribution of electron density on atoms. wisc.edu This analysis provides insights into the charge distribution and can be correlated with the reactivity of different atomic sites within the molecule.

Reactivity Descriptors and Frontier Molecular Orbital Theory

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), electrophilicity index (ω), and chemical softness (S). nih.govresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity.

A lower value of chemical hardness and a higher value of chemical softness indicate that a molecule is more reactive. nih.gov For a related Schiff base, the calculated values were: chemical hardness (0.04 eV), chemical potential (-0.22 eV), electrophilicity index (0.58 eV), and chemical softness (11.55 eV⁻¹). nih.gov These values suggest that the compound is a soft molecule with a strong ability to bind to biomolecules. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor.

Prediction of Binding Modes and Affinities with Biomolecular Targets

Molecular docking studies have been employed to predict how this compound and related compounds interact with various biomolecular targets. These simulations provide insights into the binding modes, binding affinities, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For instance, derivatives of 4-hydroxy-3,5-diiodobenzaldehyde have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net These studies help to establish structure-activity relationships and confirm the interactions observed in in vitro assays. researchgate.net Similarly, other related compounds have been docked with epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, showing preferential binding to EGFR. nih.gov In another study, a related Schiff base exhibited a strong binding energy of -6.0 kcal/mol with its target protein. nih.gov

Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of this compound, featuring a phenolic hydroxyl group, a hydrazide moiety, and two iodine atoms on the benzene (B151609) ring, dictates its potential to engage in a variety of non-covalent interactions. These interactions are crucial in determining the compound's physical properties and its potential binding affinity to biological targets.

Hydrogen Bonding: The hydroxyl (-OH) and hydrazide (-CONHNH2) groups are primary sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Similarly, the amide and amine groups of the hydrazide moiety can participate in hydrogen bonding as both donors and acceptors. In studies of other benzohydrazide (B10538) derivatives, hydrogen bonds have been shown to play a significant role in their interaction with biological macromolecules. For instance, the hydrazide moiety can form key hydrogen bonds with amino acid residues in the active sites of enzymes.

Computational studies on related phenolic compounds have highlighted the importance of the number and position of hydroxyl groups and halogen substituents in modulating molecular interactions. The analysis of molecular surface electrostatic potential would likely reveal distinct regions of positive and negative potential, guiding the formation of specific intermolecular contacts.

Molecular Dynamics Simulations in Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and stability. nih.gov By simulating the atomic motions over time, MD can explore the accessible conformational space of a molecule, revealing its preferred shapes and the energy barriers between different conformations. youtube.comyoutube.com

For this compound, MD simulations could elucidate several key aspects:

Rotational Barriers: The molecule possesses several rotatable bonds, including the C-C bond between the phenyl ring and the carbonyl group, and the C-N and N-N bonds of the hydrazide moiety. MD simulations can determine the rotational freedom around these bonds and identify the most stable conformers.

Solvent Effects: The behavior and conformation of the molecule can be significantly influenced by its environment. MD simulations in an explicit solvent, such as water, would provide a realistic model of how solvent molecules interact with the compound and affect its conformational preferences.

While specific MD simulation data for this compound is not available, studies on other substituted benzohydrazides have demonstrated the utility of this technique in understanding their dynamic behavior and interaction with biological targets. These simulations have been instrumental in rationalizing structure-activity relationships and in the design of new derivatives with improved properties. nih.gov

Following a comprehensive search of available scientific literature, it has been determined that there are no specific in vitro biological activity studies published for the chemical compound “this compound” corresponding to the enzyme targets outlined in the request.

The extensive search included targeted queries for the inhibitory effects of “this compound” on the following enzymes:

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Carbonic Anhydrase

Urease

Alpha-Glucosidase

Despite a thorough review of scientific databases and research articles, no data, including inhibitory concentrations (IC50 values) or mechanistic studies, were found for this specific compound in relation to the requested enzymatic assays.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such information appears to be publicly available. The creation of an article with the specified structure and content would require non-existent data and would not meet the standards of factual and evidence-based reporting.

In Vitro Biological Activity Studies and Mechanistic Investigations

In Vitro Receptor Binding Assays

Information regarding specific receptor binding assays for 4-Hydroxy-3,5-diiodobenzohydrazide is not extensively available in the public scientific literature. The following subsections describe the principles of these assays, which are broadly applicable to the characterization of ligand-receptor interactions.

Ligand competition binding assays are fundamental in determining the affinity of a compound for a specific receptor. In a typical experiment, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor source (e.g., cell membranes). The unlabeled compound of interest, in this case, this compound, is then added in increasing concentrations. This "cold" ligand competes with the "hot" (radiolabeled) ligand for the same binding sites on the receptor.

The amount of bound radioligand is measured, and as the concentration of the unlabeled competitor increases, the radioactivity decreases. The data is then used to calculate the IC50 value, which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. This value is indicative of the compound's affinity for the receptor.

The inhibition constant (Ki) is a more absolute measure of binding affinity than the IC50 value. It is derived from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand used in the competition assay. The Ki represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity of the compound for the receptor. For a compound to be considered a promising lead in drug discovery, a low Ki value, often in the nanomolar range, is desirable. nih.gov

Understanding the mechanism of how a ligand associates with its receptor provides crucial insights for drug design and optimization. These studies can elucidate whether the binding is competitive, non-competitive, or uncompetitive. Saturation binding experiments, where varying concentrations of a radioligand are incubated with a fixed amount of receptor protein, help determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd). nih.gov Kinetic studies, measuring the rates of association (kon) and dissociation (koff) of the ligand, further clarify the binding dynamics. Computer-based molecular docking studies can also be employed to predict the binding mode and identify key interactions, such as hydrogen bonds or steric interactions, between the ligand and amino acid residues within the receptor's binding pocket. researchgate.net

In Vitro Antimicrobial Efficacy Assessment

Hydrazide derivatives are recognized for their potential as antimicrobial agents, with their activity often attributed to the presence of a hydroxyl group and an azometine group which act as pharmacophores. researchgate.net

Derivatives of benzohydrazide (B10538) have demonstrated notable antibacterial properties. Studies on related structures, such as N'-benzylidene-4-hydroxybenzohydrazide derivatives, have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 4.0 μM against strains like Escherichia coli and Staphylococcus aureus. nih.gov While specific MIC values for this compound are not detailed in the provided search results, the activity of structurally similar compounds suggests its potential as an antibacterial agent. The presence of hydroxyl and azometine groups is considered crucial for this antimicrobial action. researchgate.net

Table 1: Antibacterial Activity of Related Hydrazide Compounds

Compound/Derivative Class Bacterial Strain Activity (MIC)
Peptidomimetics with 3,4-dihydroxyphenyl scaffold E. coli 0.25 - 4.0 μM
Peptidomimetics with 3,4-dihydroxyphenyl scaffold S. aureus 0.25 - 4.0 μM

This table presents data for structurally related compounds to provide context for the potential activity of this compound. Data sourced from multiple studies. researchgate.netnih.gov

The 1,2,4-triazole (B32235) nucleus, which can be synthesized from hydrazide precursors, is associated with a wide spectrum of biological activities, including antifungal effects. researchgate.net Studies on various 4-allyl/amino-5-aryl-1,2,4-triazoles, synthesized from substituted benzhydrazides, have shown inhibitory effects against fungal pathogens such as Aspergillus niger and Candida albicans. researchgate.net Chalcones, which are also related to this chemical class, have been investigated for their antifungal properties as well. dovepress.com Although direct data on the antifungal spectrum of this compound is limited in the provided results, the established activity of its chemical relatives points towards a potential for antifungal efficacy.

Table 2: Antifungal Activity of Related Compound Classes

Compound/Derivative Class Fungal Strain
4-Allyl-5-aryl-1,2,4-triazoles Aspergillus niger
4-Allyl-5-aryl-1,2,4-triazoles Candida albicans

This table indicates the reported antifungal activity for classes of compounds structurally related to this compound. researchgate.netdovepress.com

Determination of Minimum Inhibitory Concentrations (MIC)

There is no publicly available scientific literature detailing the Minimum Inhibitory Concentrations (MIC) of this compound against bacterial or fungal strains. The MIC is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is crucial for assessing the potential of a compound as an antimicrobial agent. The determination of MIC is typically performed using broth microdilution or agar (B569324) dilution methods. nih.govnih.govdovepress.com

In Vitro Antiproliferative and Cytotoxic Activity on Cancer Cell Lines

No research data was found regarding the assessment of cellular viability or growth-inhibitory effects of this compound on cancer cell lines. Such studies typically involve treating cancer cells with the compound and measuring cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which indicates metabolic activity as a proxy for cell viability. nih.govmdpi.com The results are often expressed as an IC50 value, the concentration of a drug that is required for 50% inhibition in vitro.

There are no available studies investigating the potential of this compound to induce apoptosis (programmed cell death) in cancer cells. Research in this area would typically examine morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, and biochemical markers like the activation of caspases and changes in the expression of apoptosis-related proteins (e.g., Bcl-2 family proteins). nih.govresearchgate.net

Information on the differential sensitivity of various cancer cell lines to this compound is not available. Investigating a compound's effect across a panel of cell lines from different tissues (e.g., breast, lung, colon) is essential to identify potential tissue-specific anticancer activity and to understand the compound's spectrum of action. nih.govnih.gov

In Vitro Antioxidant Activity Evaluation

No studies were identified that have evaluated the in vitro antioxidant activity of this compound. The most common methods for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.netnih.gove3s-conferences.orgopenagrar.de These assays measure the ability of a compound to scavenge stable free radicals, which is indicated by a change in color that can be quantified spectrophotometrically. The antioxidant capacity is often reported as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals. nih.gov

Correlation with Structural Features

The biological activity of benzohydrazide derivatives is intricately linked to their structural characteristics. The presence of specific substituents on the phenyl ring can significantly modulate their therapeutic properties. In the case of this compound, two key structural features are the hydroxyl (-OH) group and the two iodine (-I) atoms attached to the benzene (B151609) ring.

The iodine atoms are of particular interest. It has been observed in related structures, such as iodinated salicylhydrazone derivatives, that the inclusion of iodine at the 5-position of the aromatic ring can enhance polarizability and promote halogen bonding. mdpi.com This type of interaction can fortify the binding of the molecule to biological targets like enzymes. mdpi.com

A study on various benzohydrazide derivatives has shown that the nature and position of substituents on the phenyl ring influence their inhibitory effects on enzymes like carbonic anhydrases. nih.gov Although this study did not specifically include this compound, it highlights the principle that substitutions on the aromatic core are a critical determinant of biological function.

In Vitro DNA Interaction Studies

The interaction of small molecules with DNA is a crucial area of research, particularly in the development of new therapeutic agents. Such interactions can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in pathogenic organisms or cancer cells.

DNA Cleavage Activity and Mechanism

As of the latest review of scientific literature, no specific studies detailing the DNA cleavage activity of this compound have been found. Research on other complex molecules has demonstrated that some compounds can induce single-strand or double-strand breaks in DNA, often mediated by the generation of reactive oxygen species. nih.gov However, whether this compound possesses such capabilities remains to be investigated.

Investigation of DNA Binding Modes (e.g., Electrostatic Binding)

Similarly, there is a lack of specific research into the DNA binding modes of this compound. Generally, small molecules can interact with DNA through various mechanisms, including intercalation between base pairs, groove binding, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. The planar aromatic ring of this compound could theoretically allow for intercalative binding, while the presence of polar functional groups might facilitate other forms of interaction. However, without experimental data, any proposed binding mode remains speculative.

Structure Activity Relationship Sar Analysis and Rational Design Approaches

Systematic Elucidation of Structural Modifiers and their Biological Impact

The biological impact of structural modifications on scaffolds related to 4-hydroxy-3,5-diiodobenzohydrazide has been systematically investigated, particularly in the context of antimicrobial and cytotoxic activities. A study involving iodinated hydrazide-hydrazones, prepared by condensing benzohydrazides with 2-hydroxy-3,5-diiodobenzaldehyde or 4-hydroxy-3,5-diiodobenzaldehyde, provides critical insights into the structure-activity relationships (SAR). nih.gov

It was observed that the placement of the hydroxyl group on the di-iodinated ring is crucial. Derivatives incorporating a 3,5-diiodosalicylidene scaffold (from 2-hydroxy-3,5-diiodobenzaldehyde) generally exhibited enhanced antimicrobial and cytotoxic properties. In contrast, isomers with the hydroxyl group at the 4-position, which are more structurally analogous to this compound, showed low biological activity. nih.gov This suggests that the relative positions of the hydroxyl and hydrazone groups on the di-iodinated ring significantly modulate the compound's efficacy.

Further SAR analysis focused on the other end of the molecule, the 4-substituted benzohydrazide (B10538) portion. The presence of electron-withdrawing groups such as fluorine (F), chlorine (Cl), trifluoromethyl (CF₃), or nitro (NO₂) on the benzohydrazide ring was found to be beneficial for biological activity. nih.gov These findings indicate that a combination of specific halogenation patterns and electronic properties across the molecular scaffold is key to maximizing the desired biological effects.

The antimicrobial and cytotoxic activities of these iodinated compounds were notable. Several derivatives were potent antibacterial agents against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 7.81 µM. nih.gov Some compounds also demonstrated significant antifungal activity, with MIC values starting from 1.95 µM. nih.gov The cytotoxic effects were evaluated against HepG2 and HK-2 cell lines, with IC₅₀ values indicating varying degrees of toxicity, though normal human cells showed lower sensitivity. nih.gov

Scaffold Hopping and Bioisosteric Design Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering novel chemotypes and optimizing lead compounds. wikipedia.orgnih.gov These approaches are highly relevant for evolving the this compound scaffold to enhance efficacy, improve pharmacokinetic profiles, or secure intellectual property. youtube.com

Scaffold hopping involves replacing the central molecular core (e.g., the benzohydrazide framework) with a functionally equivalent but structurally distinct scaffold. nih.govnih.gov This can lead to compounds with completely new intellectual property profiles and potentially improved properties. For the this compound scaffold, one could envision replacing the benzohydrazide core with other heterocyclic systems known to act as pharmacophoric equivalents. For instance, pyrazole (B372694) structures have been successfully used as scaffold hops for other compound classes, leading to a switch in functional activity and improved selectivity for new targets. nih.govresearchgate.net A shape-based scaffold hopping approach, for example, was used to convert a pyrimidine (B1678525) core into a pyrazole core, resulting in inhibitors with better physicochemical properties for CNS targets. nih.gov This highlights the potential to discover novel, active compounds by exploring alternative central frameworks that maintain the spatial arrangement of key interaction points.

Bioisosteric replacement is a more conservative approach, involving the substitution of atoms or groups with other moieties that have similar physical or chemical properties, with the goal of retaining or enhancing biological activity. cambridgemedchemconsulting.com For the this compound scaffold, the phenolic hydroxyl group and the iodine atoms are prime candidates for bioisosteric modification.

The phenolic hydroxyl group is often a site of metabolic liability (e.g., glucuronidation), leading to poor bioavailability. nih.gov Replacing it with a metabolically stable bioisostere can address this issue. Heterocyclic rings with an N-H group, such as imidazolones or benzoxazolones, can serve as effective phenol (B47542) isosteres, mimicking the hydrogen-bonding capabilities of the hydroxyl group while being less prone to metabolism. nih.govnih.gov

The iodine atoms contribute significantly to the molecule's properties, including lipophilicity and potential halogen bonding interactions. A classical bioisosteric replacement might involve swapping iodine for other halogens like bromine or chlorine, or for a trifluoromethyl group (CF₃). cambridgemedchemconsulting.com Such changes would systematically alter the compound's size, lipophilicity, and electronic nature, which can be fine-tuned to optimize activity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR model could predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. rsc.org

Developing a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) characteristics. researchgate.net For halogenated aromatic compounds like the di-iodinated phenol moiety, specific descriptors related to halogen bonding, polarizability, and atomic mass distribution can be particularly important. mdpi.comnih.govnih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or MIC values). researchgate.net For instance, a 3D-QSAR study on other benzohydrazide derivatives identified pharmacophoric features like hydrogen bond acceptors and aromatic rings as crucial for activity. researchgate.net A robust QSAR model, validated internally (cross-validation) and externally (using a test set), can provide valuable insights into the mechanism of action and guide the rational design of more potent analogs. researchgate.netmdpi.com

Fragment-Based Drug Design (FBDD) Principles Applied to this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a lead discovery approach that starts by identifying low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target. wikipedia.orgrsc.org These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. nih.gov

The this compound scaffold can be deconstructed into constituent fragments for an FBDD campaign. For example, the 4-hydroxy-3,5-diiodophenyl moiety could be considered a key fragment. In an FBDD approach, a library of such fragments would be screened against a target protein using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. domainex.co.uk

Once a fragment like the di-iodinated phenol is identified as a "hit," its binding mode to the target is determined. Medicinal chemists then use this structural information to elaborate the fragment in a process known as "fragment growing." nih.gov This involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface, thereby increasing binding affinity. Alternatively, if another fragment is found to bind in a nearby site, the two can be joined using a chemical linker ("fragment linking") to create a larger, more potent molecule. nih.gov This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening. wikipedia.org

Q & A

Q. What are the key considerations for synthesizing 4-Hydroxy-3,5-diiodobenzohydrazide with high purity?

  • Methodological Answer : Synthesis typically involves condensation of 3,5-diiodosalicylic acid derivatives with hydrazine. Key steps include:
  • Reagent Ratios : Use a 1:1.2 molar ratio of the diiodinated precursor to hydrazine to minimize unreacted starting material .
  • Solvent Selection : Ethanol or methanol under reflux (70–80°C) optimizes solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol removes byproducts like unreacted hydrazine or dimerized species .
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • FT-IR : Confirm N–H (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches .
  • NMR : ¹H NMR (DMSO-d6) shows hydroxyl proton (~10.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms iodinated carbons (δ 90–100 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–I bond length ~2.09 Å) and crystal packing (monoclinic system, space group P21/c) .
    Table 1 : Key Spectroscopic Data
TechniqueKey Peaks/ParametersReference
FT-IR3250 cm⁻¹ (N–H)
¹H NMRδ 10.5 (OH)

Q. What are the common byproducts formed during synthesis, and how are they removed?

  • Methodological Answer :
  • Byproducts : Unreacted 3,5-diiodosalicylic acid (detected via HPLC at 254 nm) and hydrazine dimer (identified by MS m/z 60).
  • Removal Strategies :
  • Acid-base extraction: Adjust pH to precipitate the product while leaving hydrazine soluble.
  • Size-exclusion chromatography: Separate dimerized species .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate molecular interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare with experimental UV-Vis spectra .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with in vitro IC50 assays .
  • Example : A study linked the compound’s iodine substituents to enhanced π-stacking in crystal structures, corroborated by DFT-calculated charge distributions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, solvent used). For instance, discrepancies in IC50 values may arise from DMSO concentration variations (>1% can inhibit growth) .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., normalized inhibition %).
  • Control Experiments : Replicate conflicting studies with identical protocols (e.g., pH 7.4 buffer vs. pH 6.5) to isolate variables .

Q. How does electronic configuration influence reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Substituent Effects : The electron-withdrawing iodine groups increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., by amines).
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., primary vs. secondary amines).
  • Computational Validation : Compare Mulliken charges at reactive sites (C=O) before and after substitution .

Table 2 : Reactivity Trends in Nucleophilic Reactions

NucleophileRate Constant (k, M⁻¹s⁻¹)Substituent EffectReference
Ethylamine0.45Iodine enhances
Aniline0.12Steric hindrance

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., 2³ design) to optimize synthesis parameters (temperature, solvent, catalyst) and identify interactions .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition codes) and spectral libraries (PubChem) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.